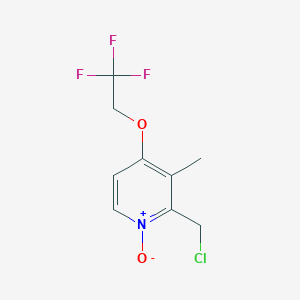

2-Clorometil-3-metil-4-(2,2,2-trifluoroetoxi)piridina N-Óxido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide is a chemical compound with the molecular formula C9H9ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

Target of Action

It is known to be an intermediate for lansoprazole , a well-known proton pump inhibitor (PPI). PPIs like Lansoprazole primarily target the H+/K+ ATPase enzyme, also known as the gastric proton pump, in the stomach lining .

Mode of Action

This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, PPIs like Lansoprazole reduce the production of gastric acid .

Biochemical Pathways

By inhibiting the H+/K+ ATPase enzyme, the final step in gastric acid production is blocked, reducing the overall production of gastric acid .

Pharmacokinetics

Lansoprazole is known for its unique pharmacokinetic profile due to its delayed-release and dual-delivery release system .

Result of Action

As an intermediate for lansoprazole, it may contribute to the reduction of gastric acid production, providing relief from conditions such as gastroesophageal reflux disease (gerd) and erosive esophagitis .

Action Environment

It is known that the compound is a solid at room temperature and should be stored at 2-8°c . These factors may influence its stability and efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide typically involves the reaction of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at a controlled temperature to ensure the formation of the N-oxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, thereby improving the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of higher oxidation state derivatives.

Reduction: Formation of the parent pyridine compound.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine

- 2-Chloro-5-chloromethylpyridine

Uniqueness

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various research and industrial applications.

Actividad Biológica

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide (CAS Number: 127337-60-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide is C9H9ClF3NO with a molecular weight of 276.08 g/mol. Its structure includes a pyridine ring substituted with a chloromethyl group and a trifluoroethoxy moiety, which may influence its biological interactions and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C9H9ClF3NO |

| Molecular Weight | 276.08 g/mol |

| CAS Number | 127337-60-4 |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C |

Pyridine N-oxides are known for their roles in drug metabolism and as pro-drugs. They can undergo metabolic transformations, often mediated by enzymes such as flavin-containing monooxygenases (FMO). For instance, similar compounds have shown that the N-oxide form can enhance solubility and bioavailability of drugs in the body .

Toxicological Profile

The safety data indicates that 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide may cause skin sensitization and serious eye damage upon contact. Ingestion can lead to gastrointestinal irritation. These properties necessitate careful handling in laboratory settings .

Case Studies and Research Findings

- Metabolic Studies : Research has shown that pyridine N-oxides can be metabolized through pathways involving FMO enzymes. This metabolic capability suggests potential applications in drug design where modulation of metabolic pathways is crucial for therapeutic efficacy .

- Synthesis and Green Metrics : A modified synthesis route for related pyridine derivatives has been evaluated for its environmental impact using green chemistry metrics such as atom economy and reaction mass efficiency. This approach highlights the importance of sustainable practices in the synthesis of biologically active compounds .

- Comparative Analysis : Studies comparing various pyridine N-oxides indicate that structural modifications significantly affect their biological activity. The presence of electron-withdrawing groups like trifluoroethoxy enhances the compound's reactivity and interaction with biological targets .

Propiedades

IUPAC Name |

2-(chloromethyl)-3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO2/c1-6-7(4-10)14(15)3-2-8(6)16-5-9(11,12)13/h2-3H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMLJJHQPXWHRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CCl)[O-])OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.